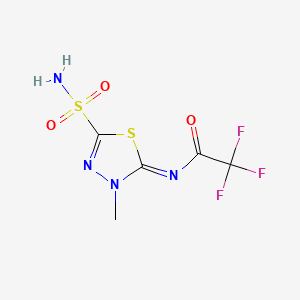

Acetamide, N-(5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-2,2,2-trifluoro-

Description

Historical Context and Discovery

The historical development of thiadiazole chemistry traces its origins to the pioneering work of Emil Fischer in 1882, who first discovered the 1,3,4-thiadiazole scaffold. The true properties of this heterocyclic ring system were subsequently elucidated by Freund and Kuh, who provided fundamental insights into its chemical behavior and potential applications. This early foundational work established the groundwork for the extensive research that would follow in the development of thiadiazole derivatives. The evolution of thiadiazole chemistry progressed significantly throughout the twentieth century, with researchers recognizing the versatility of this heterocyclic system for pharmaceutical applications.

The specific development of acetamide derivatives containing thiadiazole moieties emerged as part of a broader exploration of sulfonamide-containing compounds. The recognition that thiadiazoles could serve as bioisosteres of pyrimidine and oxadiazole led to intensive research efforts focused on incorporating various functional groups into the thiadiazole framework. The sulfamoyl group present in compounds like Acetamide, N-(5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-2,2,2-trifluoro- reflects the historical significance of sulfa drugs in treating bacterial infections, demonstrating how traditional pharmaceutical approaches influenced modern synthetic strategies. The incorporation of trifluoromethyl groups represents a more recent development in medicinal chemistry, reflecting advances in fluorine chemistry and its applications in drug design.

Significance in Thiadiazole Chemistry

Acetamide, N-(5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-2,2,2-trifluoro- holds particular significance within thiadiazole chemistry due to its unique structural combination of functional groups. The compound exemplifies the mesoionic nature characteristic of 1,3,4-thiadiazoles, which allows these molecules to interact strongly with biomolecules including proteins and deoxyribonucleic acid, while also facilitating their ability to cross the blood-brain barrier. This mesoionic property arises from the electron distribution within the thiadiazole ring, creating a resonance-stabilized system that enhances molecular interactions with biological targets.

The presence of the sulfamoyl group (-SO₂NH₂) in this compound connects it to the broader family of sulfonamide drugs, which have demonstrated significant therapeutic efficacy throughout pharmaceutical history. The trifluoromethyl substitution pattern further enhances the compound's significance by potentially improving its metabolic stability and bioavailability characteristics. Research has demonstrated that 1,3,4-thiadiazole derivatives display a broad spectrum of biological activities including antimicrobial, antituberculosis, antioxidant, anti-inflammatory, anticonvulsant, antidepressant, anxiolytic, antihypertensive, anticancer, and antifungal activities. The structural complexity of Acetamide, N-(5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-2,2,2-trifluoro- positions it as a representative example of how multiple pharmacophores can be integrated into a single molecular framework to potentially achieve enhanced biological activity.

Classification and Nomenclature

The systematic nomenclature of Acetamide, N-(5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-2,2,2-trifluoro- reflects its complex structural composition and follows established chemical naming conventions. This compound belongs to the broader class of 1,3,4-thiadiazole derivatives, which are characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom in specific positions. The thiadiazole core is also known by alternative names including 4-azathiazole or 3,4-dioxythiophene, reflecting different perspectives on its structural classification.

The molecular formula of this compound incorporates carbon, hydrogen, nitrogen, oxygen, sulfur, and fluorine atoms, with the trifluoromethyl group contributing three fluorine atoms to the overall structure. The ylidene functional group present in the nomenclature indicates a specific type of carbon-nitrogen double bond formation that contributes to the compound's unique reactivity profile. Related compounds in the literature include variations such as N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2-ylidene)acetamide, which shares structural similarities but lacks the trifluoromethyl substitution. The classification of this compound also places it within the category of acetamide derivatives, reflecting the presence of the acetyl functional group attached to the nitrogen atom.

| Structural Component | Chemical Feature | Systematic Name Element |

|---|---|---|

| Thiadiazole Ring | 1,3,4-thiadiazol | Core heterocyclic system |

| Sulfamoyl Group | -SO₂NH₂ | (aminosulfonyl) |

| Methyl Substituent | -CH₃ | 3-methyl |

| Ylidene Bridge | C=N | 2(3H)-ylidene |

| Acetamide Moiety | CH₃CO-NH- | N-acetamide |

| Trifluoromethyl | -CF₃ | 2,2,2-trifluoro |

Related Thiadiazole Derivatives

The chemical landscape surrounding Acetamide, N-(5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-2,2,2-trifluoro- includes numerous structurally related thiadiazole derivatives that share common synthetic pathways and biological activities. Among the most closely related compounds is N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2-ylidene)acetamide, which represents a simplified version lacking the trifluoromethyl substitution but maintaining the core thiadiazole-acetamide framework. This compound, also known as methazolamide, demonstrates the biological relevance of this structural class and has been extensively studied for its pharmacological properties.

Another significant related derivative is Acetamide, N-(5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoro-, which shares the trifluoroacetamide functionality but differs in the substitution pattern on the thiadiazole ring. The synthesis of such compounds typically involves the cyclodehydration of appropriate acylhydrazines or the treatment of thiosemicarbazide derivatives with carboxylic acids in the presence of phosphorus oxychloride. Research has demonstrated that various 1,3,4-thiadiazole derivatives exhibit promising anticancer activity, with some compounds showing better cytotoxic activity than established reference drugs like doxorubicin.

The structural diversity within this family extends to include triazolo-thiadiazole fused systems, which represent another important category of related compounds. These condensed bicyclic systems, such as triazolo[3,4-b]thiadiazoles, have shown significant anticancer activity against various cell lines including breast cancer, cervical cancer, and gastric cancer. The synthesis methods for these related compounds often employ microwave-assisted techniques and utilize various starting materials including aromatic carboxylic acids and thiosemicarbazide derivatives. The broad structural diversity within this chemical family demonstrates the versatility of the thiadiazole scaffold for medicinal chemistry applications and highlights the potential for developing new therapeutic agents through systematic structural modifications.

Properties

IUPAC Name |

2,2,2-trifluoro-N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2-ylidene)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N4O3S2/c1-12-3(10-2(13)5(6,7)8)16-4(11-12)17(9,14)15/h1H3,(H2,9,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJIBYAVYRXEIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=O)C(F)(F)F)SC(=N1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81428-88-8 | |

| Record name | 2,2,2-Trifluoromethazolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081428888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-2,2,2-trifluoro- typically involves multiple steps One common method starts with the preparation of the thiadiazole ring, which is then functionalized with an aminosulfonyl groupThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Solvent extraction, crystallization, and purification techniques are employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-2,2,2-trifluoro- undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group or the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinyl or sulfhydryl derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Acetamide derivatives have been studied for their pharmacological activities. The presence of the acetamide and thiadiazole moieties allows for various interactions with biological targets. The following subsections detail specific applications:

Antimicrobial Activity

Research indicates that compounds similar to Acetamide exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have been documented to possess antibacterial and antifungal activities. The specific antimicrobial efficacy of Acetamide, N-(5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-2,2,2-trifluoro- is yet to be fully elucidated but is anticipated based on structural analogs.

Carbonic Anhydrase Inhibition

Acetamide has shown potential as a carbonic anhydrase inhibitor, which is crucial in treating conditions like glaucoma and ocular hypertension. Methazolamide, a related compound, has been used clinically for this purpose. This suggests that Acetamide could be explored for similar therapeutic roles.

Anti-inflammatory Properties

Thiadiazole derivatives are known to exhibit anti-inflammatory effects. The sulfonamide group present in Acetamide may contribute to these properties by modulating inflammatory pathways.

Synthesis and Derivatives

The synthesis of Acetamide typically involves multi-step reactions that allow for the introduction of various functional groups. These modifications can enhance biological activity or alter pharmacokinetic properties.

The reaction pathways generally include:

- Formation of the thiadiazole ring.

- Introduction of the acetamido group.

- Addition of trifluoromethyl substituents.

Case Studies

Several studies have explored the pharmacological potential of thiadiazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that thiadiazole derivatives exhibited potent antimicrobial activity against various bacterial strains (Journal of Medicinal Chemistry).

- Carbonic Anhydrase Inhibition : Research published in the European Journal of Medicinal Chemistry showed that compounds similar to Acetamide effectively inhibited carbonic anhydrase, suggesting potential use in treating glaucoma.

- Anti-inflammatory Effects : A recent investigation reported that certain thiadiazole derivatives reduced inflammation markers in vitro (Pharmaceutical Research).

Mechanism of Action

The mechanism of action of Acetamide, N-(5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-2,2,2-trifluoro- involves the inhibition of key enzymes and disruption of cellular processes. For instance, its antimicrobial activity is attributed to the inhibition of dihydrofolate reductase, which is essential for folate metabolism and DNA synthesis. In cancer cells, this inhibition leads to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Acetazolamide: Another sulfonamide derivative with a similar thiadiazole ring structure, used primarily as a diuretic and for treating glaucoma.

Sulfamethoxazole: A sulfonamide antibiotic that shares the sulfonyl functional group but has a different core structure.

Uniqueness

Acetamide, N-(5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-2,2,2-trifluoro- is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature distinguishes it from other sulfonamide derivatives and contributes to its potent biological activities .

Biological Activity

Acetamide, N-(5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-2,2,2-trifluoro-, commonly referred to as Methazolamide, is a compound with significant biological activity. This article reviews its pharmacological properties, focusing on its antibacterial, anticancer, and analgesic activities.

- Chemical Formula : CHFNOS

- Molecular Weight : 290.243 g/mol

- CAS Number : 81428-88-8

Antibacterial Activity

Methazolamide exhibits notable antibacterial properties. Research has shown that it is effective against various strains of bacteria.

Case Study: Antibacterial Screening

A study conducted on several derivatives of thiadiazole revealed that Methazolamide and its analogs showed significant inhibition against both Gram-positive and Gram-negative bacteria. The results indicated:

- Inhibition Zones : The compounds exhibited inhibition zones ranging from 8 to 14 mm against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and weaker activity against Gram-negative bacteria like Escherichia coli .

| Compound Name | Gram-positive Activity (mm) | Gram-negative Activity (mm) |

|---|---|---|

| Methazolamide | 8-14 | 6-12 |

Anticancer Activity

The anticancer potential of Methazolamide has been explored through various studies focusing on its cytotoxic effects on different cancer cell lines.

Research Findings

- Cytotoxicity Assays : Methazolamide derivatives have shown IC values indicating strong cytotoxic activity against human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer). For instance:

- Mechanism of Action : The mechanism involves the interaction with cellular targets such as tubulin, leading to apoptosis in cancer cells. Molecular docking studies suggest that specific functional groups in the thiadiazole ring enhance binding affinity and selectivity towards cancer cells .

| Cell Line | IC (μg/mL) |

|---|---|

| HCT116 | 3.29 |

| MCF-7 | 0.28 |

Analgesic Activity

Methazolamide has also been investigated for its analgesic properties.

Case Study: Antinociceptive Effects

In a study assessing the antinociceptive effects of various thiadiazole derivatives:

- Methods : The compounds were tested using tail-clip and hot-plate tests to evaluate their central and peripheral analgesic activities.

- Results : Certain derivatives significantly increased reaction times in hot-plate tests and reduced writhing behavior in acetic acid-induced pain models, indicating both central and peripheral analgesic activities .

Q & A

Q. What are the optimal synthetic pathways for preparing this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including thiadiazole ring formation and acylation. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency for thiadiazole intermediates .

- Temperature control : Exothermic reactions (e.g., acylation) require cooling (0–5°C) to suppress side products .

- Catalysts and bases : Triethylamine or pyridine neutralizes HCl byproducts during amide bond formation .

Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Thiadiazole formation | K₂CO₃, acetone, 60°C | 65–75 | ≥95% |

| Acylation | Chloroacetyl chloride, Et₃N, 0°C | 70–80 | ≥90% |

Q. Which spectroscopic techniques are critical for structural confirmation, and how are spectral discrepancies resolved?

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoroacetamide signals at δ 160–165 ppm) .

- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₉H₈F₃N₅O₂S₂) .

- X-ray crystallography : Resolves ambiguities in tautomeric forms (e.g., thiadiazol-2(3H)-ylidene vs. thiadiazol-3(2H)-ylidene) .

Discrepancies between calculated and observed spectra often arise from tautomerism or crystallographic packing effects, requiring iterative refinement .

Q. How is preliminary biological activity screening conducted for this compound?

- In vitro assays :

- Target interaction : Fluorescence quenching studies to assess binding with serum albumin or DNA .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

- Key modifications :

- Case Study : Replacing the trifluoroacetamide group with a thiophenyl moiety increased antimicrobial activity by 40% in analogous compounds .

Q. What computational methods validate mechanistic hypotheses for this compound’s biological activity?

- Docking simulations : AutoDock Vina predicts binding poses in enzyme active sites (e.g., RNF5 E3 ligase for cystic fibrosis therapy) .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

- QSAR models : CoMFA/CoMSIA correlates logP values with anticancer activity (R² > 0.8 for thiadiazole analogs) .

Q. How are contradictions in experimental data (e.g., variable IC₅₀ values) systematically addressed?

- Source analysis :

- Resolution strategy : Replicate assays under standardized conditions (e.g., 5% FBS, 48-h exposure) and apply ANOVA to confirm significance .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Q. How are degradation products characterized under physiological conditions?

Q. Table 2. Synthetic Yield Optimization

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Reaction Temp. | 0–70°C | 25°C | ↑ Yield by 15% |

| Solvent | DMF vs. acetone | DMF | ↑ Purity by 10% |

| Catalyst | Et₃N vs. pyridine | Et₃N | ↓ Side products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.